molecular formula C20H19ClN2O2 B11319432 N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide

N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide

Cat. No.: B11319432
M. Wt: 354.8 g/mol
InChI Key: BNYFMZCLRSWJFV-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a chlorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide typically involves the following steps:

    Formation of 8-butoxyquinoline: The starting material, 8-hydroxyquinoline, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 8-butoxyquinoline.

    Chlorination: The 8-butoxyquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amidation: The chlorinated intermediate is reacted with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its quinoline core is known to interact with various biological targets, making it a valuable scaffold for drug development.

    Biological Studies: Researchers use this compound to investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.

    Chemical Biology: The compound serves as a probe to study enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of action.

    Industrial Applications: this compound is used as an intermediate in the synthesis of other bioactive compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit topoisomerases, and disrupt cellular processes. The compound may also bind to proteins and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide: This compound has a similar quinoline core but differs in the substituent attached to the nitrogen atom.

    8-butoxyquinoline: A simpler derivative with only the butoxy group attached to the quinoline ring.

    3-chlorobenzamide: A related compound with the chlorobenzamide moiety but lacking the quinoline core.

Uniqueness

N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide is unique due to the combination of the butoxyquinoline and chlorobenzamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-3-chlorobenzamide

InChI

InChI=1S/C20H19ClN2O2/c1-2-3-12-25-18-10-9-17(16-8-5-11-22-19(16)18)23-20(24)14-6-4-7-15(21)13-14/h4-11,13H,2-3,12H2,1H3,(H,23,24)

InChI Key

BNYFMZCLRSWJFV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2

Origin of Product

United States

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